molecular formula C6H10O5 B013493 Levoglucosan CAS No. 498-07-7

Levoglucosan

Cat. No. B013493
CAS RN: 498-07-7
M. Wt: 162.14 g/mol
InChI Key: TWNIBLMWSKIRAT-VFUOTHLCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Levoglucosan is a significant organic compound formed predominantly through the pyrolysis of cellulose and is a major component of aerosols produced from biomass burning. As a molecular marker for biomass burning, it plays a critical role in tracing combustion sources and studying atmospheric chemistry and particulate matter dynamics.

Synthesis Analysis

Levoglucosan can be synthesized from cellulose via pyrolysis, where it serves as a primary product. The formation mechanisms include free-radical mechanisms, glucose intermediate mechanisms, and levoglucosan chain-end mechanisms, with the latter being most favorable due to the lowest energy barrier and best fit with experimental data (Zhang, Yang, & Dong, 2013). Moreover, solid-phase synthesis has been employed to decorate Levoglucosan with various substituents, showcasing its versatility as a chemical building block (Brill, De Mesmaeker, & Wendeborn, 1998).

Molecular Structure Analysis

Levoglucosan, structurally known as 1,6-anhydro-β-D-glucopyranose, exhibits a bicyclic framework with various intramolecular hydrogen bonds contributing to its stability and reactivity. Gas-phase studies reveal multiple conformations due to differences in hydrogen bonding patterns (Uriarte et al., 2018).

Chemical Reactions and Properties

Levoglucosan undergoes oxidation processes in atmospheric particles, reacting with radicals like OH, NO3, and SO4(-), indicating its reactivity and potential for degradation in environmental conditions. These oxidation processes significantly influence its atmospheric stability and the formation of secondary organic aerosols (Hoffmann et al., 2010).

Physical Properties Analysis

The physical properties of Levoglucosan, such as its phase behavior, vapor pressure, and solubility, are influenced by its molecular structure and the presence of functional groups. These properties are essential for understanding its transport and fate in the atmosphere, as well as its role in cloud formation and deposition processes.

Chemical Properties Analysis

Levoglucosan's chemical stability and reactivity towards various atmospheric constituents, including radicals and metal ions, have been studied to understand its role in atmospheric chemistry. It exhibits notable reactivity towards hydroxyl radicals, leading to the formation of more oxidized compounds and contributing to the complexity of atmospheric aerosols (Bai et al., 2013).

Scientific Research Applications

  • Molecular Marker in Environmental Studies : Levoglucosan is widely recognized as a molecular marker for biomass burning in environmental studies. It has a short atmospheric lifetime of 1–2 days under summertime conditions, making it useful in source-apportionment studies of atmospheric aerosols (Pratap et al., 2019).

  • Tracer for Biomass Burning : As a tracer for biomass burning, levoglucosan helps in the quantification of biomass burning sources in atmospheric aerosol particles. This application is particularly important for environmental analytical chemists (Schkolnik & Rudich, 2006).

  • Historical Fire Analysis : Levoglucosan serves as a novel marker to trace contributions from vegetation combustion to sediments, enabling researchers to recognize major fires that occurred in historical times, like 700, 1200, 5000, and 7,000 years ago (Elias et al., 2001).

  • Pyrolysis and Biobased Products : Being the main product of cellulose pyrolysis, levoglucosan is considered a potential platform chemical for creating biobased products (Bai & Brown, 2014).

  • Production of Monomeric Sugars : It also provides a pathway for producing monomeric sugars, predominantly glucose, which are subsequently used to manufacture biochemically derived fuels like ethanol and butanol (Li et al., 2013).

  • Marker for Smoldering Fires : Levoglucosan is used as a marker for smoldering fires in stored dry biomass intended for energy production (Arnaud, 2018).

  • Atmospheric Studies : It is an important molecular marker for biomass burning and is quickly oxidized by OH radicals in atmospheric deliquescent particles (Hoffmann et al., 2010).

  • Analytical Studies in Biomass Combustion : Levoglucosan formation from carbohydrates is influenced by factors like silica, and it's a major component of aerosols produced from biomass burning (Choi et al., 2011).

  • Biomarker in Health Studies : In health studies, levoglucosan levels in urine can indicate regional differences in wood smoke exposure, thus serving as a potential biomarker (Wallner et al., 2013).

  • Biological Applications : In bioengineering, ethanologenic E. coli KO11 has been modified to utilize levoglucosan as a sole carbon source for ethanol fermentation (Layton et al., 2011).

  • Glaciological Studies : Levoglucosan in glacier snow and ice layers provides insights into fire activity, ranging from modern air pollution to ancient fire emissions (You & Xu, 2018).

  • Biomass Pyrolysis Liquids : Its potential for large-scale production in biomass pyrolysis liquids suggests significant industrial applications (Longley & Fung, 1993).

properties

IUPAC Name

(1R,2S,3S,4R,5R)-6,8-dioxabicyclo[3.2.1]octane-2,3,4-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O5/c7-3-2-1-10-6(11-2)5(9)4(3)8/h2-9H,1H2/t2-,3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWNIBLMWSKIRAT-VFUOTHLCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(C(O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H]([C@H]([C@H](O1)O2)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26099-49-0
Record name β-D-Glucopyranose, 1,6-anhydro-, homopolymer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26099-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Molecular Weight

162.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Levoglucosan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

62.3 mg/mL
Record name Levoglucosan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Levoglucosan

CAS RN

498-07-7
Record name Levoglucosan
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=498-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,6-Anhydro-beta-glucopyranose
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000498077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,6-anhydro-β-D-glucose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.142
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOGLUCOSAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5132N17FSD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Levoglucosan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

183 °C
Record name Levoglucosan
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000640
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Levoglucosan
Reactant of Route 2
Levoglucosan
Reactant of Route 3
Levoglucosan
Reactant of Route 4
Levoglucosan
Reactant of Route 5
Levoglucosan
Reactant of Route 6
Levoglucosan

Citations

For This Compound
24,300
Citations
II Junior, MA Do Nascimento, ROMA de Souza… - Green …, 2020 - pubs.rsc.org
… levoglucosan, but above all also on the recent scientific progress in the chemical and biochemical transformation of levoglucosan … on the production of levoglucosan from cellulose and …
Number of citations: 112 pubs.rsc.org
H Bhattarai, E Saikawa, X Wan, H Zhu, K Ram… - Atmospheric …, 2019 - Elsevier
… levoglucosan, … levoglucosan in paleofire studies using ice cores and sediments. Finally, we summarize current knowledge of levoglucosan and present the perspectives of levoglucosan …
Number of citations: 171 www.sciencedirect.com
TB Jordan, AJ Seen, GE Jacobsen - Atmospheric Environment, 2006 - Elsevier
… Despite the recognised potential of levoglucosan as a tracer for … levoglucosan concentrations in atmospheric PM. Consequently, we have sought to validate the use of levoglucosan in …
Number of citations: 174 www.sciencedirect.com
D Hoffmann, A Tilgner, Y Iinuma… - Environmental science & …, 2010 - ACS Publications
… levoglucosan by free radicals are not well-known. Hence, detailed kinetic studies on the reactivity of levoglucosan … to better understand the levoglucosan oxidation in the deliquescent …
Number of citations: 351 pubs.acs.org
F Shafizadeh, RH Furneaux… - Journal of Applied …, 1979 - Wiley Online Library
Vacuum pyrolysis of cellulose within the temperature range of 300–500C provides a tar fraction containing mainly levoglucosan and glucose condensation products. It was found that …
Number of citations: 386 onlinelibrary.wiley.com
C Yan, M Zheng, AP Sullivan, G Shen… - … science & technology, 2018 - ACS Publications
Levoglucosan (LG) has been widely identified as a specific marker for biomass burning (BB) sources and frequently utilized in estimating the BB contribution to atmospheric fine …
Number of citations: 83 pubs.acs.org
BRT Simoneit, JJ Schauer, CG Nolte, DR Oros… - Atmospheric …, 1999 - Elsevier
… Levoglucosan and the related degradation products from cellulose can be … levoglucosan) are proposed as specific indicators for cellulose in biomass burning emissions. Levoglucosan …
Number of citations: 624 www.sciencedirect.com
MP Fraser, K Lakshmanan - Environmental Science & Technology, 2000 - ACS Publications
… are analyzed for the molecular marker levoglucosan (1,6-anhydro-… levoglucosan quantified from PM10 samples collected at 9 sites in Texas vary from 0.2 to 1.2 μg m - 3 . Levoglucosan …
Number of citations: 483 pubs.acs.org
CJ Hennigan, AP Sullivan, JL Collett Jr… - Geophysical …, 2010 - Wiley Online Library
… [6] We also investigated levoglucosan decay in a flash vaporized wood smoke extract and levoglucosan standard (99%, Sigma Aldrich). The extract was prepared by collecting …
Number of citations: 451 agupubs.onlinelibrary.wiley.com
DS Layton, A Ajjarapu, DW Choi, LR Jarboe - Bioresource technology, 2011 - Elsevier
… strain use levoglucosan as sole carbon source, but it also ferments levoglucosan to ethanol… This work demonstrates that existing biocatalysts can be easily modified for levoglucosan …
Number of citations: 111 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.